

6-Bromo-4,8-dichloroquinoline-3-carbonitrile molecular weight and formula

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Compound of Interest

Compound Name: 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

Cat. No.: B1291259

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Technical Guide: 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical methodology for **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**. Additionally, it explores the potential biological relevance of this compound class and illustrates a key signaling pathway in which similar molecules are active.

Core Compound Data

The fundamental chemical properties of **6-Bromo-4,8-dichloroquinoline-3-carbonitrile** are summarized below, providing essential information for researchers.

Property	Value
Molecular Weight	301.95 g/mol [1]
Molecular Formula	C10H3BrCl2N2 [1]
CAS Number	886362-77-2 [1]

Synthetic Protocol

While a specific, detailed synthesis for **6-Bromo-4,8-dichloroquinoline-3-carbonitrile** is not readily available in the public domain, a plausible multi-step synthetic pathway can be constructed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by halogenation and cyanation steps. The following protocol is a representative, hypothetical synthesis.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromoaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
- **Initial Condensation:** Heat the mixture at 100-110°C for 1 hour. This step forms the intermediate diethyl 2-(((4-bromophenyl)amino)methylene)malonate.
- **Cyclization:** Add the reaction mixture to a larger flask containing preheated diphenyl ether at 250°C. Maintain this temperature for 15-30 minutes to facilitate the cyclization reaction. The product, 6-bromo-4-hydroxyquinoline, will precipitate from the hot solvent.
- **Work-up:** Cool the reaction mixture to below 100°C and dilute with hexane to aid in the filtration of the precipitated solid. Filter the solid and wash thoroughly with hexane, followed by ethanol, to remove residual solvents. Dry the solid to obtain 6-bromo-4-hydroxyquinoline.

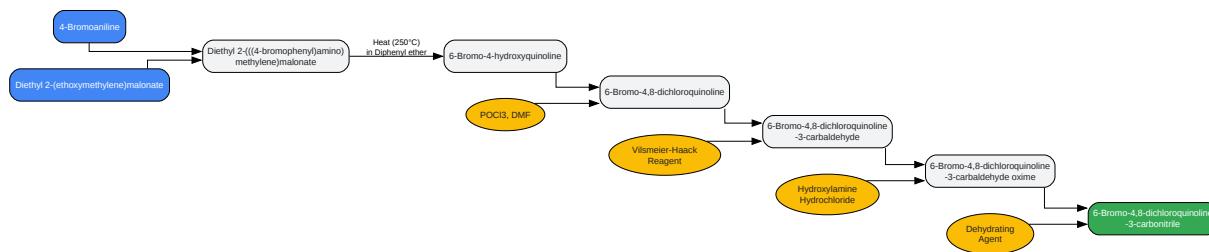
Step 2: Synthesis of 6-Bromo-4,8-dichloroquinoline

- **Chlorination:** In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
- **Reaction:** Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux (approximately 110°C) for 3-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

- Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-bromo-4,8-dichloroquinoline. Note: The second chlorination at the 8-position is a plausible side reaction under these conditions, though regioselectivity can be an issue.

Step 3: Synthesis of **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**

- Formylation: The introduction of a carbonitrile group at the 3-position can be achieved through a multi-step process, often starting with a Vilsmeier-Haack formylation to introduce a formyl group at the 3-position.
- Oxime Formation: The resulting 6-bromo-4,8-dichloroquinoline-3-carbaldehyde is then converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride.
- Dehydration: Finally, the oxime is dehydrated using a reagent such as acetic anhydride or phosphorus pentoxide to yield the target compound, **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**.



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Plausible synthetic workflow for **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of **6-Bromo-4,8-dichloroquinoline-3-carbonitrile**.

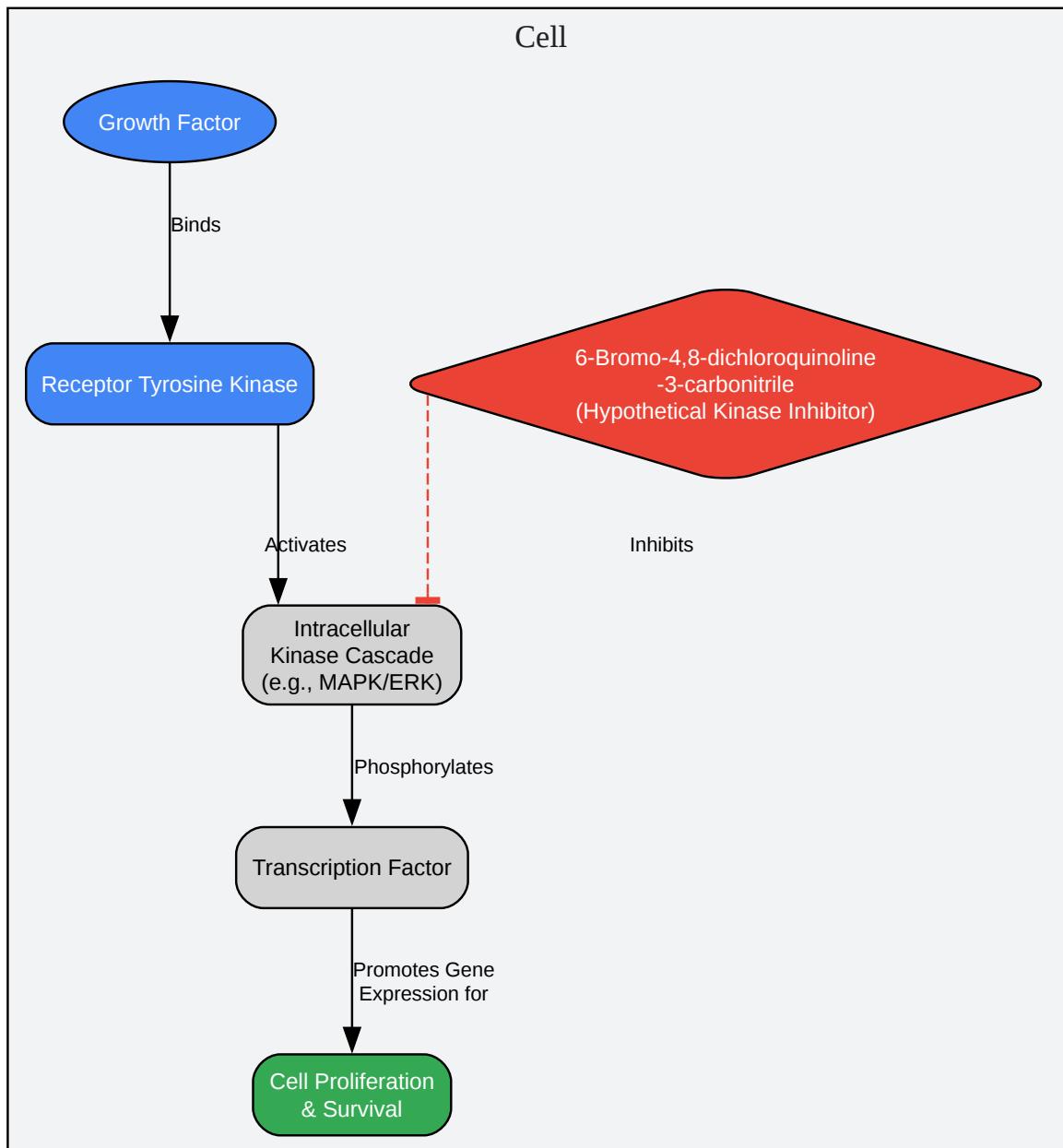
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water, with 0.1% formic acid for improved peak shape. The gradient can be optimized to ensure good separation from any impurities.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection Wavelength: 254 nm is generally effective for aromatic compounds like quinolines.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 μ m syringe filter before injection.
- Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling Pathways

While direct biological data for **6-Bromo-4,8-dichloroquinoline-3-carbonitrile** is limited, the quinoline scaffold is a privileged structure in medicinal chemistry.^[2] Halogenated quinolines, in particular, have shown promise as kinase inhibitors, which are crucial in cancer therapy.^[3] The presence of bromo and chloro substituents can enhance binding affinity to target proteins.

The general mechanism of action for a kinase inhibitor involves blocking the action of one or more protein kinases. This prevents the phosphorylation of downstream target proteins,

thereby interrupting signaling pathways that are often overactive in cancer cells, leading to a reduction in cell proliferation and survival.



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Generalized signaling pathway for a kinase inhibitor.

This guide provides a foundational understanding of **6-Bromo-4,8-dichloroquinoline-3-carbonitrile** for research and development purposes. The provided protocols and pathways, while based on related compounds, offer a strong starting point for further investigation into the synthesis, analysis, and potential therapeutic applications of this molecule.

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References

- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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